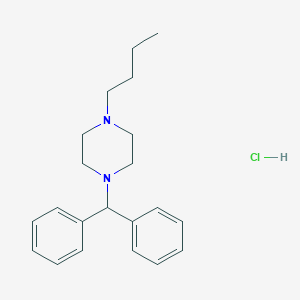
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol is an organic compound characterized by its complex structure, which includes an ethynyl group and four phenyl groups attached to a cyclopentadienone core
Métodos De Preparación
The synthesis of 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol typically involves a multi-step process. One common method is the double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst . This reaction forms the tetraphenylcyclopentadienone intermediate, which can then be further modified to introduce the ethynyl and hydroxyl groups.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a reliable approach for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclopentadienone core to a cyclopentadiene structure.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and their interactions with other molecules. For example, the ethynyl group can engage in click chemistry reactions, while the phenyl groups can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol can be compared to other similar compounds, such as:
Tetraphenylcyclopentadienone: Lacks the ethynyl and hydroxyl groups, making it less reactive in certain types of reactions.
Pentaphenylcyclopentadiene: Contains an additional phenyl group, which can influence its chemical behavior and applications.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene:
These comparisons highlight the unique features of this compound, particularly its ethynyl and hydroxyl groups, which contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
87383-81-1 |
|---|---|
Fórmula molecular |
C31H22O |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C31H22O/c1-2-31(32)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h1,3-22,32H |
Clave InChI |
WSNVWNWELLNUPD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


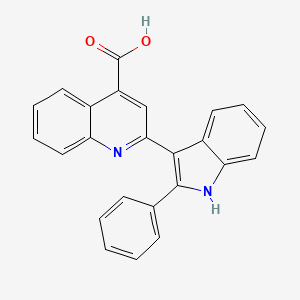
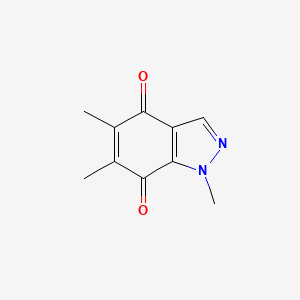


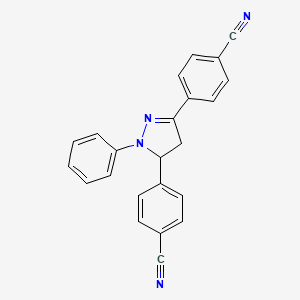


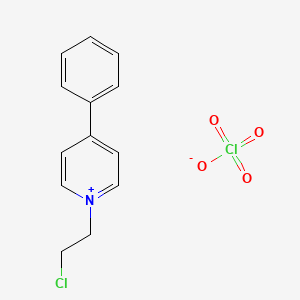
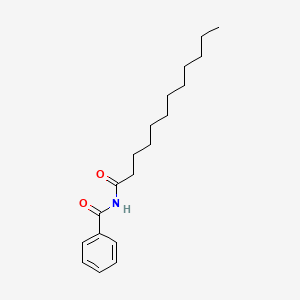
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

